molecular formula C11H13BrINO3 B13502323 Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate

Cat. No.: B13502323
M. Wt: 414.03 g/mol
InChI Key: XLHLNNSXWNHBNL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate is a complex organic compound with the molecular formula C11H13BrINO3. It is characterized by the presence of a pyridinone ring substituted with bromine and iodine atoms, and an ester functional group. This compound is of interest in various fields of chemical research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyridinone precursor, followed by esterification with tert-butyl bromoacetate. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of industrial organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridinone derivatives, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding to enzymes or receptors. The ester group can undergo hydrolysis to release the active pyridinone moiety, which can then interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(5-bromo-3-chloro-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • Tert-butyl 2-(5-bromo-3-fluoro-2-oxo-1,2-dihydropyridin-1-yl)acetate
  • Tert-butyl 2-(5-bromo-3-methyl-2-oxo-1,2-dihydropyridin-1-yl)acetate

Uniqueness

The uniqueness of tert-butyl 2-(5-bromo-3-iodo-2-oxo-1,2-dihydropyridin-1-yl)acetate lies in its specific halogen substitution pattern, which can significantly influence its reactivity and binding properties. The presence of both bromine and iodine atoms makes it a versatile intermediate for further chemical modifications .

Properties

Molecular Formula

C11H13BrINO3

Molecular Weight

414.03 g/mol

IUPAC Name

tert-butyl 2-(5-bromo-3-iodo-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C11H13BrINO3/c1-11(2,3)17-9(15)6-14-5-7(12)4-8(13)10(14)16/h4-5H,6H2,1-3H3

InChI Key

XLHLNNSXWNHBNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1C=C(C=C(C1=O)I)Br

Origin of Product

United States

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